
Loxapine N-Glucuronide Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loxapine N-Glucuronide Chloride is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Metabolism and Detection in Toxicology : Loxapine, metabolized to amoxapine, has been a subject of study in toxicology, particularly in overdose cases. A detailed analysis of a loxapine overdose case revealed high concentrations of loxapine and its metabolite, amoxapine, in various biological specimens, shedding light on its metabolism and disposition in overdose situations (Mazzola, Miron, & Jenkins, 2000).
Quantification in Human Plasma : Research has focused on developing methods for quantifying loxapine and its metabolites in human plasma, which is crucial for supporting clinical development. A study developed a method using LC-MS/MS for the determination of loxapine and its metabolites, including loxapine N-oxide and hydroxyloxapine, in plasma, addressing technical challenges such as poor chromatography and separation of structural isomers (Meng et al., 2017).
Novel Formulations and Delivery Methods
Inhalation Powder : Loxapine inhalation powder (Adasuve®) is a novel formulation approved for treating agitation in bipolar disorder or schizophrenia. Studies have investigated its efficacy and safety, highlighting its rapid onset of effect and noninvasive route of administration (Keating, 2013).
Clinical Application in Psychiatric Disorders : Inhaled loxapine has been studied for treating acute agitation in psychiatric disorders. Its efficacy and tolerability have been evaluated in clinical trials, suggesting potential benefits in agitation associated with schizophrenia and bipolar disorder, as well as other psychiatric conditions (de Berardis et al., 2017).
Pharmacodynamics and Safety
- Pharmacodynamics in Various Populations : The disposition of loxapine and its metabolites in different brain regions and their pharmacokinetics in various populations, including children and adolescents, have been subjects of investigation. Studies have examined the effects of loxapine across different brain regions and in specific patient groups to understand its pharmacodynamics and safety profile (Wong, Wo, & Zuo, 2012); (Dong et al., 2017).
Therapeutic Efficacy and Alternatives
- Comparison with Other Antipsychotics : Research comparing loxapine with other antipsychotic drugs has been conducted to evaluate its efficacy and safety. These studies have explored its role as a treatment for schizophrenia and related psychoses, comparing it with both typical and atypical antipsychotics (Fenton et al., 2007).
Propiedades
Número CAS |
145823-23-0 |
|---|---|
Fórmula molecular |
C24H27Cl2N3O7 |
Peso molecular |
540.39 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-β-D-glucopyranuronosyl-1-methyl-piperazinium Chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


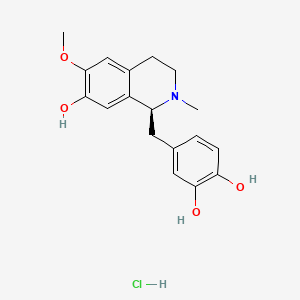
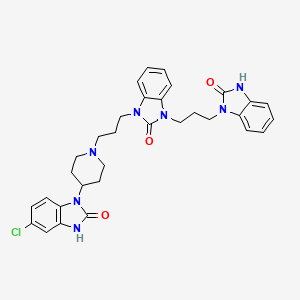



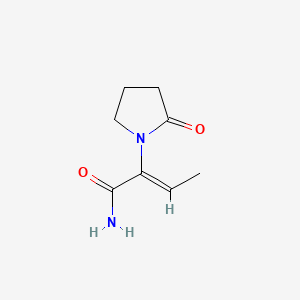
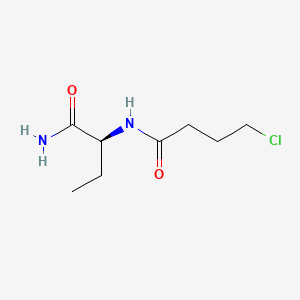
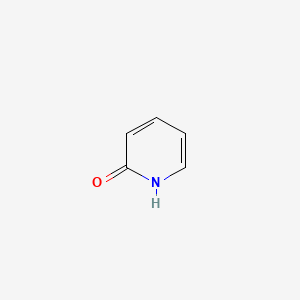

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)
